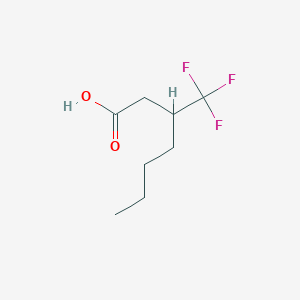

3-Trifluoromethylheptanoic acid

Description

Structural Significance of Fluorine and the Trifluoromethyl Group in Carboxylic Acid Chemistry

The trifluoromethyl group is a powerful modulator of molecular properties. wikipedia.orgmdpi.com Its high electronegativity, comparable to that of chlorine, significantly influences the acidity of the carboxylic acid moiety. wikipedia.org This electron-withdrawing effect makes trifluoromethyl-substituted carboxylic acids stronger acids than their non-fluorinated counterparts. wikipedia.org The CF3 group is also known for its high lipophilicity, which can enhance the solubility of molecules in nonpolar environments and improve their transport characteristics in biological systems. mdpi.com

Furthermore, the trifluoromethyl group is considerably bulkier than a hydrogen or a methyl group, which can introduce significant steric effects that influence molecular conformation and interactions. mdpi.com It is often employed as a bioisostere for methyl or chloro groups in the design of new molecules with tailored properties, sometimes protecting a reactive methyl group from metabolic oxidation. wikipedia.orgmdpi.com

Overview of Strategic Importance of Trifluoromethylated Carboxylic Acids in Synthetic Chemistry

Trifluoromethylated carboxylic acids are valuable building blocks and intermediates in synthetic organic chemistry. researchgate.netacs.org Their unique electronic and steric properties make them useful in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.net The conversion of a carboxylic acid to a trifluoromethyl group is a known synthetic strategy, highlighting the importance of these compounds as precursors. nih.govresearchgate.net

The development of methods for the synthesis of trifluoromethylated compounds is an active area of research. acs.orgeuropa.eu Techniques such as deoxygenative trifluoromethylthiolation of carboxylic acids provide pathways to create trifluoromethyl thioesters, which can be further transformed into other valuable compounds. rsc.orgrsc.org The direct conversion of carboxylic acids to trifluoromethyl groups is also a significant transformation in organic synthesis. nih.gov

Specific Research Focus: 3-Trifluoromethylheptanoic Acid and its Structural Analogues

While specific research on 3-Trifluoromethylheptanoic acid is not extensively documented in publicly available literature, its structural analogues provide insight into its potential properties and applications. For instance, trifluoroacetic acid is a widely used reagent in organic synthesis, serving as a solvent, catalyst, and starting material for trifluoromethylated building blocks. researchgate.net Other related compounds, such as 5-(Trifluoromethyl)heptanoic acid and 2,2,3,4,4,5,5,6,6,7,7,7-Dodecafluoro-3-(trifluoromethyl)heptanoic acid, have been cataloged, indicating interest in this class of molecules. nih.govnih.gov

The study of such analogues helps in understanding the structure-activity relationships of trifluoromethylated carboxylic acids. Research on similar compounds, like the inhibitors of 1-deoxy-d-xylulose (B118218) 5-phosphate reductoisomerase, demonstrates the potential for these molecules to have significant biological activity. mdpi.com The synthesis and properties of trifluoromethylated carbocycles and heterocycles are also areas of active investigation, suggesting a broader interest in the strategic placement of trifluoromethyl groups on various molecular scaffolds. europa.eu

Table 1: Properties of Selected Trifluoromethylated Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Trifluoroacetic acid | C2HF3O2 | 114.02 |

| 5-(Trifluoromethyl)heptanoic acid | C8H13F3O2 | 198.18 |

| 2,2,3,4,4,5,5,6,6,7,7,7-Dodecafluoro-3-(trifluoromethyl)heptanoic acid | C8HF15O2 | 414.07 |

Structure

3D Structure

Properties

CAS No. |

115619-31-3 |

|---|---|

Molecular Formula |

C8H13F3O2 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

3-(trifluoromethyl)heptanoic acid |

InChI |

InChI=1S/C8H13F3O2/c1-2-3-4-6(5-7(12)13)8(9,10)11/h6H,2-5H2,1H3,(H,12,13) |

InChI Key |

GMRIEMQXFIMNIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(=O)O)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Trifluoromethylheptanoic Acid and Its Stereoisomers

Established and Emerging Strategies for the Introduction of the Trifluoromethyl Moiety

The direct incorporation of a trifluoromethyl group onto a pre-existing molecular scaffold is a key strategy in the synthesis of complex fluorinated molecules. A variety of methods, categorized by the nature of the trifluoromethylating agent, have been developed.

Photocatalytic Decarboxylative Trifluoromethylation Routes

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-CF3 bonds under mild conditions. libretexts.orgresearchgate.net One prominent approach is the decarboxylative trifluoromethylation of carboxylic acids. This method leverages the ability of a photocatalyst, upon excitation with visible light, to facilitate the transfer of a single electron, initiating a radical cascade.

A common strategy involves the use of an iridium(III) or ruthenium(II) photocatalyst in conjunction with a trifluoromethyl source, such as an electrophilic Togni reagent. researchgate.net The process is believed to proceed via the formation of a carboxylate radical, which readily undergoes decarboxylation to generate an alkyl radical. This radical is then trapped by the trifluoromethylating agent to forge the C-CF3 bond. A dual catalysis system, employing both a photoredox catalyst and a copper catalyst, has also been shown to be highly effective for the decarboxylative trifluoromethylation of aliphatic carboxylic acids. libretexts.orgwikipedia.org This transformation exhibits broad functional group tolerance, making it a valuable tool for late-stage functionalization. libretexts.orgresearchgate.net

Table 1: Key Features of Photocatalytic Decarboxylative Trifluoromethylation

| Feature | Description |

| Catalyst System | Typically an Iridium or Ruthenium-based photocatalyst, often with a copper co-catalyst. |

| CF3 Source | Electrophilic trifluoromethylating agents like Togni's reagent. |

| Reaction Conditions | Mild conditions, often at room temperature with visible light irradiation. |

| Mechanism | Involves the generation of an alkyl radical via decarboxylation of a carboxylate radical. |

| Advantages | High functional group tolerance, suitable for complex molecules. |

Radical-Mediated C-CF3 Bond Forming Reactions

Radical-mediated pathways offer a versatile approach to C-CF3 bond formation, particularly for C(sp³)-H functionalization. acs.org The trifluoromethyl radical (•CF3) is a key intermediate in these reactions. It is a pyramidal, electrophilic, and highly reactive species. acs.org

One method involves the generation of a carbon-centered radical from a suitable precursor, which then reacts with a source of the trifluoromethyl radical. beilstein-journals.org For instance, a radical can be generated at the C3 position of a heptanoic acid derivative through hydrogen atom transfer (HAT). This radical can then be intercepted by a trifluoromethylating agent. Radical-relay mechanisms, where a radical is generated and then functionalized by a separate reagent or catalyst, have expanded the scope of these reactions. acs.org

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves the reaction of a nucleophilic carbon center with an electrophilic source of the trifluoromethyl group ("CF3+"). This method is particularly useful for the trifluoromethylation of enolates and their synthetic equivalents, such as silyl (B83357) enol ethers. acs.orgacs.org

Hypervalent iodine reagents, such as the Togni and Umemoto reagents, are prominent electrophilic trifluoromethylating agents. rsc.org The reaction of a ketone or ester enolate with these reagents can efficiently introduce a trifluoromethyl group at the α-position. acs.orgacs.org For the synthesis of 3-trifluoromethylheptanoic acid, this would involve the trifluoromethylation of an enolate derived from a 3-oxoheptanoic acid ester, followed by reduction of the ketone. The reactivity of the enolate can be modulated to achieve selective trifluoromethylation. acs.org

Table 2: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Specific Examples |

| Hypervalent Iodine Reagents | Togni reagents, Umemoto reagents |

| Sulfonium Salts | S-(Trifluoromethyl)diarylsulfonium salts |

Nucleophilic Trifluoromethylation Methodologies

Nucleophilic trifluoromethylation utilizes a source of the trifluoromethyl anion ("CF3-") or its synthetic equivalent. A widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. acs.orgacs.orgorganic-chemistry.org This reagent requires activation by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate the nucleophilic trifluoromethyl species. acs.orgorganic-chemistry.org

In the context of 3-trifluoromethylheptanoic acid synthesis, a key intermediate could be a 3-oxoheptanoic acid ester. The carbonyl group of this ester can be targeted by the nucleophilic trifluoromethylating agent to form a tertiary alcohol. Subsequent deoxygenation would yield the desired 3-trifluoromethylheptanoic acid scaffold. The reaction of TMSCF3 with esters can directly afford trifluoromethyl ketones. nih.gov

Convergent and Linear Synthetic Pathways to the 3-Trifluoromethylheptanoic Acid Scaffold

Beyond the direct introduction of the trifluoromethyl group, the synthesis of 3-trifluoromethylheptanoic acid can be achieved by constructing the carbon skeleton with the trifluoromethyl group already in place.

Construction of the Heptanoic Acid Backbone with Pre-installed Trifluoromethyl Groups

A powerful convergent strategy for assembling the 3-trifluoromethylheptanoic acid scaffold is the Reformatsky reaction. libretexts.orgwikipedia.org This reaction involves the condensation of an α-halo ester with a carbonyl compound in the presence of zinc metal. libretexts.orgwikipedia.org

To synthesize 3-trifluoromethylheptanoic acid, 1,1,1-trifluorohexan-2-one would be a key starting material. The Reformatsky reaction of this trifluoromethyl ketone with an α-bromoacetate, such as ethyl bromoacetate, would generate the corresponding β-hydroxy-β-trifluoromethyl ester. Subsequent dehydration and hydrogenation of the resulting α,β-unsaturated ester, or direct deoxygenation of the β-hydroxy group, followed by hydrolysis of the ester, would yield 3-trifluoromethylheptanoic acid. The use of chiral auxiliaries or catalysts in the Reformatsky reaction could provide a route to enantiomerically enriched stereoisomers of the final product. rsc.org

Post-functionalization of Heptanoic Acid Precursors with Trifluoromethyl Groups

Introducing a trifluoromethyl (CF3) group into a heptanoic acid framework after the main carbon chain has been established is a direct but often complex synthetic route. This "post-functionalization" approach typically involves creating a reactive site at the third carbon (C-3) of the heptanoic acid derivative, which is then attacked by a trifluoromethylating agent.

A significant challenge in this area is the direct, selective trifluoromethylation of a C-H bond at the C-3 position. Modern methods often employ radical-based reactions to achieve this. In such a process, a radical initiator helps to remove a hydrogen atom from the C-3 position. The resulting carbon-centered radical can then react with a source of trifluoromethyl radicals, such as trifluoromethyl iodide or Togni's reagent. The success of this approach heavily relies on the use of directing groups attached to the carboxylic acid to ensure the reaction occurs at the desired C-3 position.

Another strategy involves the decarboxylative trifluoromethylation of aliphatic carboxylic acids. This method uses a catalyst, often a silver salt, to facilitate the removal of the carboxyl group and its replacement with a trifluoromethyl group. organic-chemistry.orgnih.govscispace.com This process can be achieved under relatively mild conditions and is tolerant of a wide range of other functional groups within the molecule. organic-chemistry.orgnih.govscispace.com For instance, a silver-catalyzed reaction using K₂S₂O₈ as an oxidant can effectively trifluoromethylate various primary and secondary alkyl carboxylic acids. organic-chemistry.org A combination of photoredox and copper catalysis has also proven effective for converting carboxylic acids to trifluoromethyl groups, a method that is compatible with many sensitive functional groups. nih.govscispace.com

| Table 1: Comparison of Reagents for Post-functionalization Trifluoromethylation | ||||

| Reagent Class | Specific Example | Mechanism | Advantages | Disadvantages |

| Electrophilic Trifluoromethylating Reagents | Togni's Reagents, Umemoto's Reagents | Electrophilic attack on a nucleophilic carbon center | Broad substrate compatibility, commercially available | Can be costly, may require specific activation conditions |

| Nucleophilic Trifluoromethylating Reagents | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic addition to an electrophilic carbon center | Readily accessible, well-established reactivity | Requires a stoichiometric amount of a fluoride source for activation |

| Radical Trifluoromethylating Reagents | Trifluoromethyl Iodide (CF₃I), Sodium Trifluoromethanesulfinate (CF₃SO₂Na) | Radical addition to an alkene or reaction with a carbon-centered radical | Suitable for late-stage functionalization, tolerates various functional groups | May necessitate photoredox or thermal initiation, potential for side reactions |

Enantioselective and Diastereoselective Synthesis of Chiral 3-Trifluoromethylheptanoic Acid

The biological effects of chiral molecules are often specific to a single stereoisomer. Consequently, developing methods to selectively synthesize one enantiomer or diastereomer of 3-trifluoromethylheptanoic acid is a key area of research. These methods focus on controlling the three-dimensional arrangement of atoms at the C-3 stereocenter.

Asymmetric Catalysis for Stereocenter Induction at C-3

Asymmetric catalysis employs a small amount of a chiral catalyst to produce a large quantity of a single stereoisomer.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. researchgate.net For the synthesis of chiral 3-trifluoromethylheptanoic acid, organocatalysts can direct the trifluoromethylation process. For example, a chiral amine can activate an α,β-unsaturated heptenoate, making it susceptible to asymmetric conjugate addition of a trifluoromethyl nucleophile. The organocatalyst forms a temporary chiral intermediate with the substrate, guiding the trifluoromethyl group to a specific face of the molecule and thereby setting the stereochemistry at C-3. researchgate.net The choice of organocatalyst and reaction conditions is critical for achieving high enantioselectivity. rsc.org

Chiral transition metal complexes are powerful catalysts for asymmetric synthesis. Metals such as rhodium, palladium, and copper, when combined with chiral ligands, can catalyze a variety of enantioselective transformations. nih.gov One approach is the asymmetric hydrogenation of a precursor molecule that already contains the trifluoromethyl group. For example, a rhodium catalyst with a chiral phosphine (B1218219) ligand has been used for the stereoselective hydrogenation to produce β-trifluoromethyl α-amino acids. nih.gov Another strategy is the copper-catalyzed decarboxylative trifluoromethylation, where the chirality is induced by a chiral ligand. organic-chemistry.orgnih.govscispace.com

Chiral Auxiliary and Chiral Reagent Based Strategies

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. slideshare.net Once the desired stereocenter is created, the auxiliary is removed. slideshare.net For instance, Evans' oxazolidinones can be used to control the stereochemistry of alkylation reactions, a strategy that can be adapted for trifluoromethylation. slideshare.net

Chiral reagents, in contrast, are used in stoichiometric amounts to introduce the trifluoromethyl group enantioselectively. While often highly effective, this approach is less atom-economical than catalytic methods.

| Table 2: Overview of Chiral Strategies for 3-Trifluoromethylheptanoic Acid Synthesis | ||||

| Strategy | Key Principle | Typical Reagents/Catalysts | Advantages | Disadvantages |

| Asymmetric Organocatalysis | Formation of a transient chiral intermediate with the substrate. | Chiral amines, phosphines, Brønsted acids. rsc.org | Metal-free, often proceeds under mild conditions. | May require higher catalyst loadings compared to metal catalysts. |

| Asymmetric Transition Metal Catalysis | Substrate coordination to a chiral metal complex. | Complexes of Pd, Rh, Cu, Ir with chiral ligands. nih.gov | High catalytic efficiency and enantioselectivity. | Potential for product contamination with trace metals. |

| Chiral Auxiliaries | Covalent attachment of a chiral directing group to the substrate. slideshare.net | Evans' oxazolidinones, Oppolzer's sultams. | High diastereoselectivity, predictable stereochemical outcomes. | Requires additional synthetic steps for attachment and removal of the auxiliary. |

| Chiral Reagents | Use of a stoichiometric amount of a chiral trifluoromethylating agent. | Chiral sources of the trifluoromethyl group. | Can be highly selective for the desired stereoisomer. | Generates stoichiometric amounts of chiral waste products. |

Application of Chiral Pool Precursors in the Synthesis of Trifluoromethylated Carboxylic Acids

The "chiral pool" consists of readily available, enantiomerically pure natural products like amino acids and sugars. These can be used as starting materials for the synthesis of complex chiral molecules. For 3-trifluoromethylheptanoic acid, a suitable chiral pool precursor with the desired stereochemistry at a key position can be chemically modified to yield the target molecule. For example, a chiral amino acid could be converted through a series of reactions, including the introduction of the trifluoromethyl group and extension of the carbon chain, to produce 3-trifluoromethylheptanoic acid with a defined stereocenter at C-3. This method takes advantage of the inherent chirality of the starting material, bypassing the need for a separate asymmetric induction step.

Dynamic Kinetic Resolution and Asymmetric Transformations for Enantiopure Access

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly for the development of pharmaceuticals where a specific stereoisomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful. For 3-trifluoromethylheptanoic acid, achieving enantiopurity is crucial for its potential applications. Dynamic kinetic resolution (DKR) and related asymmetric transformations offer elegant and efficient pathways to this goal.

DKR is a powerful strategy that combines the kinetic resolution of a racemate with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic mixture into a single, desired enantiomer of the product. While direct DKR of 3-trifluoromethylheptanoic acid has not been extensively documented, the principles can be applied to its precursors, such as β-keto esters or unsaturated esters, which can then be converted to the target acid.

A more widely reported and highly effective method for accessing enantiopure β-trifluoromethyl carboxylic acids is through the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor. This transformation, while not a DKR in the classical sense, achieves the same outcome of producing a single enantiomer from a prochiral substrate with high efficiency and stereoselectivity.

Asymmetric Hydrogenation of Unsaturated Precursors

A key strategy for the enantioselective synthesis of 3-trifluoromethylheptanoic acid involves the asymmetric hydrogenation of an unsaturated precursor, such as an ester of 3-trifluoromethylhept-2-enoic acid. This approach utilizes chiral transition-metal catalysts to control the stereochemical outcome of the hydrogenation reaction. Iridium complexes with chiral N,P-ligands have emerged as particularly effective for the hydrogenation of fluoromethylated olefins. nih.govsemanticscholar.org

Research by Yang et al. has demonstrated the successful asymmetric hydrogenation of various fluoromethylated olefins using iridium catalysts. semanticscholar.org While their study did not include the exact heptanoic acid derivative, the data provides a strong basis for its application to this system. The general approach involves the use of a chiral iridium complex to reduce the carbon-carbon double bond, thereby establishing the stereocenter at the C3 position with high enantioselectivity.

The choice of catalyst and reaction conditions is critical for achieving high conversion and enantiomeric excess (ee). For instance, iridium complexes with bicyclic thiazole (B1198619) N,P-ligands have shown excellent performance in the hydrogenation of related substrates. semanticscholar.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as trifluorotoluene, at a specific pressure and temperature.

| Catalyst | Substrate | Conversion (%) | ee (%) |

| Iridium-Thiazole N,P Complex B | (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate | 91 | 91 |

| Iridium-Thiazole N,P Complex D | (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate | 99 | 92 |

Table 1: Asymmetric Hydrogenation of a Model Difluoromethylated Olefin. semanticscholar.org

The data in Table 1, from a model system, illustrates the high efficiency and enantioselectivity that can be achieved with these catalytic systems. It is anticipated that similar results would be attainable for the corresponding precursor to 3-trifluoromethylheptanoic acid. The resulting enantiomerically enriched ester can then be hydrolyzed to afford the desired enantiopure carboxylic acid.

Lipase-Catalyzed Kinetic Resolution

Another pertinent asymmetric transformation is the lipase-catalyzed kinetic resolution of a racemic mixture of 3-trifluoromethylheptanoic acid or its ester. nih.gov In this biocatalytic approach, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus allowing for their separation. While a classic kinetic resolution is limited to a 50% theoretical yield for a single enantiomer, it remains a valuable and environmentally benign method.

For example, a racemic ester of 3-trifluoromethylheptanoic acid could be subjected to hydrolysis catalyzed by a lipase. The enzyme would preferentially hydrolyze one enantiomer of the ester to the carboxylic acid, while leaving the other enantiomer of the ester largely untouched. Subsequent separation of the resulting acid and the unreacted ester would provide access to both enantiomers of the target compound. The enantiomeric ratio (E) is a measure of the selectivity of the enzyme. High E values (typically >100) are indicative of an effective resolution. nih.gov

| Enzyme | Substrate | Reaction | Enantiomeric Ratio (E) |

| Pseudomonas fluorescens lipase | 4-phenylbut-3-en-2-ol acetate (B1210297) | Hydrolysis | >200 |

| Novozyme 435 | 4-phenylbut-3-en-2-ol acetate | Hydrolysis | >200 |

Table 2: Lipase-Catalyzed Kinetic Resolution of a Model Allylic Alcohol Acetate. researchgate.net

The data in Table 2 for a model substrate demonstrates the high enantioselectivity achievable with commercially available lipases. This methodology could be adapted for the resolution of racemic 3-trifluoromethylheptanoic acid esters. To transform this into a dynamic kinetic resolution, a compatible method for in-situ racemization of the unreacted ester enantiomer would need to be employed, for which various chemical or enzymatic racemization catalysts could be explored. rsc.orgnih.gov

Reactivity and Derivatization Chemistry of 3 Trifluoromethylheptanoic Acid

Chemical Transformations Involving the Carboxylic Acid Functional Group

Esterification and Amidation Reactions

Esterification: The conversion of 3-trifluoromethylheptanoic acid to its corresponding esters can be readily achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a viable route. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgkhanacademy.org This equilibrium-driven process typically involves refluxing the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgkhanacademy.org The removal of water, a byproduct, for instance through azeotropic distillation, can drive the reaction towards the ester product. wikipedia.orgorganic-chemistry.org

Alternative methods for esterification that avoid the production of water and often proceed under milder conditions include the use of coupling reagents or the reaction of the corresponding acid chloride with an alcohol. organic-chemistry.org For instance, the synthesis of various esters can be accomplished by reacting the acid chloride of 3-trifluoromethylheptanoic acid with the desired alcohol.

A study on the esterification of fatty acids using a mixture of chloroform, methanolic HCl, and cupric acetate (B1210297) at room temperature demonstrated complete esterification within 30 minutes, a method that could potentially be applied to 3-trifluoromethylheptanoic acid for a mild and rapid conversion. nih.gov Another simple procedure involves the use of an acetyl chloride/alcohol reagent, which has been shown to be effective for the esterification of steroid carboxylic acids and may be applicable here. nih.gov

Amidation: The synthesis of amides from 3-trifluoromethylheptanoic acid can be accomplished through various modern catalytic methods that offer high efficiency and broad substrate scope. Direct amidation of carboxylic acids with amines is a highly atom-economical approach. nih.gov Catalytic systems employing titanium tetrafluoride (TiF4) have been shown to effectively promote the direct amidation of both aromatic and aliphatic carboxylic acids. nih.gov Aliphatic acids, such as 3-trifluoromethylheptanoic acid, have been observed to undergo faster reactions and require lower catalyst loading compared to their aromatic counterparts. nih.gov

Another effective reagent for direct amidation is B(OCH2CF3)3, derived from boric oxide and 2,2,2-trifluoroethanol. nih.govprepchem.com This reagent facilitates the coupling of a wide array of carboxylic acids and amines, often allowing for product purification through simple filtration without the need for aqueous workup or chromatography. nih.govprepchem.com The amidation of N-protected amino acids using this method proceeds with very low levels of racemization, suggesting it could be a valuable tool for maintaining the stereochemical integrity of chiral derivatives of 3-trifluoromethylheptanoic acid. nih.govprepchem.com

Furthermore, the conversion of 3-trifluoromethylheptanoic acid to its acid chloride provides a reactive intermediate for amidation. The acid chloride can be readily prepared by reacting the carboxylic acid with thionyl chloride. nih.gov This acid chloride can then be reacted with a primary or secondary amine to furnish the corresponding amide. The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives has also been described, opening avenues for further functionalization. prepchem.com

Table 1: Representative Amidation Catalysts and Reagents

| Catalyst/Reagent | Amine Substrate | Conditions | Product | Reference |

|---|---|---|---|---|

| Titanium Tetrafluoride (TiF4) | Alkyl and Aryl Amines | Refluxing Toluene | Carboxamides | nih.gov |

| Tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH2CF3)3) | Primary and Secondary Amines, N-protected amino acids | MeCN, equimolar reactants | Amides | nih.govprepchem.com |

| Thionyl Chloride (for acid chloride formation) | Primary and Secondary Amines | Heat-refluxing, then reaction with amine | Amides | nih.gov |

Reduction and Oxidation Pathways of the Carboxyl Group

Reduction: The carboxyl group of 3-trifluoromethylheptanoic acid can be effectively reduced to a primary alcohol. A documented procedure for this transformation involves the use of lithium aluminum hydride (LiAlH4) as the reducing agent. In a specific example, (-)-3-trifluoromethylheptanoic acid was reduced to (-)-3-trifluoromethyl-1-heptanol by stirring with LiAlH4 on an ice bath for four hours. google.com LiAlH4 is a powerful and versatile reducing agent capable of reducing a wide range of carboxylic acid derivatives. organic-chemistry.org

Oxidation: The direct oxidation of the carboxylic acid group of 3-trifluoromethylheptanoic acid is not a common transformation as it is already in a high oxidation state. Further oxidation would typically lead to fragmentation of the molecule.

Decarboxylation and Related Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation in organic synthesis. For simple aliphatic carboxylic acids, this process often requires harsh conditions. However, recent advancements in photoredox and metal catalysis have enabled decarboxylative functionalization under milder conditions. acs.orgresearchgate.net

For instance, a silver-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids has been developed, although this would not be a typical reaction performed on 3-trifluoromethylheptanoic acid itself. acs.org The mechanism often involves the generation of a radical intermediate upon decarboxylation. acs.orgyoutube.com

The decarboxylation of β-keto acids occurs more readily through a cyclic transition state upon heating. youtube.comyoutube.comyoutube.comnih.gov While 3-trifluoromethylheptanoic acid is not a β-keto acid, the principles of decarboxylation highlight the importance of the substituent at the β-position in influencing the reaction's facility. The strong electron-withdrawing nature of the trifluoromethyl group at the 3-position might influence the stability of any potential intermediates in a decarboxylation reaction, though specific studies on this are lacking.

Modifications and Reactions at the Trifluoromethyl Group

The trifluoromethyl (CF3) group is generally considered to be highly stable and robust under many reaction conditions. However, under specific and often harsh conditions, it can undergo transformations. The C-F bond is strong, making its activation a significant challenge in organic synthesis.

While direct modification of the CF3 group in 3-trifluoromethylheptanoic acid is not widely reported, general methods for the transformation of trifluoromethyl groups exist. For example, the deoxofluorination of aliphatic carboxylic acids using sulfur tetrafluoride can introduce a trifluoromethyl group, a reaction that proceeds with retention of stereoconfiguration at chiral centers. reddit.com This highlights the stability of the chiral center adjacent to the newly formed trifluoromethyl group.

Stereochemical Integrity and Transformations at the Chiral Center (C-3)

The carbon at the 3-position of 3-trifluoromethylheptanoic acid is a chiral center, meaning the molecule can exist as a pair of enantiomers. epo.org The synthesis and reactions of this compound must therefore consider the stereochemical outcome.

The production of optically active 3-trifluoromethylheptanoic acid has been reported, indicating that methods for its enantioselective synthesis or resolution exist. googleapis.commasterorganicchemistry.com Maintaining the stereochemical integrity of the C-3 center during subsequent reactions is crucial for the synthesis of enantiomerically pure derivatives.

Reactions involving the carboxylic acid group, such as the reduction with LiAlH4 to form (-)-3-trifluoromethyl-1-heptanol, have been shown to proceed without affecting the chiral center at C-3. google.com Similarly, the formation of the acid chloride using thionyl chloride is not expected to impact the stereochemistry at C-3. nih.gov

When considering reactions that might involve the generation of an intermediate at or near the chiral center, the potential for racemization or epimerization must be evaluated. The stereochemical outcome of reactions is often dependent on the reaction mechanism. For instance, reactions proceeding through a planar intermediate at the chiral center would likely lead to a racemic mixture, while concerted mechanisms or those involving chiral catalysts can afford high levels of stereoselectivity.

Synthesis of Diverse Trifluoromethylated Heptanoic Acid Derivatives

The chemical transformations described in the preceding sections provide a toolbox for the synthesis of a wide array of derivatives of 3-trifluoromethylheptanoic acid.

Starting from the parent acid, a variety of esters and amides can be prepared through the methods outlined in section 3.1.1. These derivatives can possess a range of functionalities depending on the alcohol or amine used in the coupling reaction.

The primary alcohol, 3-trifluoromethyl-1-heptanol, obtained from the reduction of the carboxylic acid, serves as a versatile intermediate for further functionalization. It can undergo reactions typical of primary alcohols, such as oxidation to the corresponding aldehyde, or conversion to halides or other leaving groups for subsequent nucleophilic substitution reactions.

Furthermore, the acid chloride of 3-trifluoromethylheptanoic acid is a key intermediate for synthesizing not only esters and amides but also for engaging in Friedel-Crafts acylation reactions to form ketones, or for the synthesis of other acyl derivatives. A documented example shows the conversion of 3-trifluoromethylheptanoic acid chloride to 4-trifluoromethyloctanoic acid through a series of reactions involving diazomethane (B1218177) and silver oxide. nih.gov

The availability of both enantiomers of 3-trifluoromethylheptanoic acid allows for the synthesis of enantiomerically pure derivatives, which is of significant importance in fields such as medicinal chemistry and materials science where specific stereoisomers often exhibit distinct biological activities or physical properties.

Formation of Fluorinated Cyclic Systems (e.g., Lactones, Lactams)

The carboxylic acid moiety of 3-trifluoromethylheptanoic acid is a key functional group for the construction of cyclic structures such as lactones and lactams. These reactions typically involve intramolecular cyclization, often preceded by the introduction of a suitable nucleophile at another position on the heptanoyl chain.

Lactones: The synthesis of γ-lactones (five-membered rings) or δ-lactones (six-membered rings) from 3-trifluoromethylheptanoic acid would necessitate the introduction of a hydroxyl group at the appropriate position (e.g., the 5- or 6-position). This can be achieved through various synthetic strategies, including stereoselective reduction of a corresponding ketone or hydroxylation of an enolate. Once the hydroxy acid is formed, lactonization can be promoted under acidic conditions or by using dehydrating agents. The presence of the trifluoromethyl group can influence the rate and regioselectivity of these cyclization reactions.

Lactams: The synthesis of trifluoromethylated lactams is of significant interest due to their potential applications in drug discovery. nih.gov The general strategy for converting 3-trifluoromethylheptanoic acid into a lactam involves the introduction of an amino group onto the carbon backbone. This can be accomplished through methods such as the Curtius, Hofmann, or Schmidt rearrangement of the carboxylic acid or its derivatives. Alternatively, reductive amination of a keto-acid precursor can install the necessary amine functionality. Subsequent intramolecular amide bond formation, often facilitated by coupling agents, yields the desired lactam. The ring size of the resulting lactam (e.g., γ-lactam, δ-lactam) is determined by the position of the amino group.

| Cyclic System | Precursor Functional Groups | General Method |

| Lactone | Carboxylic acid, Hydroxyl | Intramolecular esterification |

| Lactam | Carboxylic acid, Amine | Intramolecular amidation |

Preparation of Trifluoromethylated Amino Acid Analogues

Trifluoromethylated amino acids are valuable components in the design of peptides and peptidomimetics with enhanced stability and biological activity. 3-Trifluoromethylheptanoic acid can serve as a scaffold for the synthesis of novel trifluoromethylated amino acid analogues. A common approach involves the introduction of an amino group at the α-position (C2) of the carboxylic acid.

One established method for the synthesis of α-amino acids is the Hell-Volhard-Zelinsky reaction, which involves α-bromination of the carboxylic acid followed by displacement of the bromide with ammonia. For 3-trifluoromethylheptanoic acid, this would yield a trifluoromethylated β-amino acid analogue.

Another versatile method is the aza-Michael addition, a powerful tool for forming C-N bonds. researchgate.net While not a direct conversion of 3-trifluoromethylheptanoic acid, a related unsaturated precursor, an α,β-unsaturated ester derived from it, could undergo conjugate addition of an amine to introduce the amino group. This strategy allows for the stereoselective synthesis of β-amino acid derivatives. researchgate.net

The synthesis of more complex, unnatural fluorine-containing amino acids often involves multi-step sequences. nih.gov For instance, the core structure of 3-trifluoromethylheptanoic acid could be elaborated through various C-C and C-N bond-forming reactions to construct intricate amino acid side chains.

| Amino Acid Analogue | Key Synthetic Transformation |

| α-Amino acid analogue | α-Halogenation followed by amination |

| β-Amino acid analogue | Aza-Michael addition to an α,β-unsaturated derivative |

Elaboration into Polyfunctionalized Compounds

Beyond cyclic systems and amino acids, the chemical scaffold of 3-trifluoromethylheptanoic acid can be elaborated into a variety of polyfunctionalized compounds. The reactivity of the carboxylic acid allows for a wide range of transformations.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-trifluoromethylheptan-1-ol. This alcohol can then serve as a versatile intermediate for further functionalization, such as conversion to halides, ethers, or esters, or used in coupling reactions.

Acylation Reactions: The carboxylic acid can be converted to an acyl halide or activated ester, which are potent acylating agents. These can be used in Friedel-Crafts acylation reactions to introduce the 3-trifluoromethylheptanoyl group onto aromatic rings. wikipedia.org

Cross-Coupling Reactions: By converting the carboxylic acid to a suitable derivative (e.g., a boronic acid or organohalide), it can participate in various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of complex molecules.

The trifluoromethyl group can also influence the reactivity of other positions in the molecule. For example, the acidity of the α-protons can be increased, facilitating enolate formation and subsequent alkylation or other functionalization at the C2 position. This allows for the introduction of additional substituents and the construction of more complex molecular architectures.

| Derivative | Functional Group Transformation | Potential Applications |

| 3-Trifluoromethylheptan-1-ol | Reduction of carboxylic acid | Synthesis of ethers, esters, halides |

| 3-Trifluoromethylheptanoyl chloride | Conversion of carboxylic acid to acyl chloride | Friedel-Crafts acylation |

| Polyfunctionalized derivatives | Enolate chemistry at C2 | Introduction of diverse substituents |

Computational and Theoretical Investigations of 3 Trifluoromethylheptanoic Acid

Quantum Chemical Studies on Molecular Structure, Conformation, and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. These computational methods solve the Schrödinger equation (or approximations thereof) for a given molecular system to yield information about its geometry, stability, and electronic characteristics.

Conformational Analysis of 3-Trifluoromethylheptanoic Acid

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and determining their relative energies. For a flexible molecule like 3-trifluoromethylheptanoic acid, which contains several rotatable single bonds, numerous conformers can exist.

A systematic computational study would involve rotating the dihedral angles of the molecule's backbone and side chains to map out the potential energy surface. This process would identify the low-energy, stable conformers. The results of such an analysis would typically be presented in a data table, outlining the relative energies of the most stable conformers. However, at present, no specific conformational analysis studies for 3-trifluoromethylheptanoic acid have been published in the scientific literature.

Table 1: Hypothetical Conformational Analysis Data for 3-Trifluoromethylheptanoic Acid (Note: The following table is illustrative of the type of data that would be generated from a conformational analysis and is not based on actual experimental or computational results.)

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| A | 180° (anti) | 0.00 | 65.2 |

| B | 60° (gauche) | 0.85 | 17.4 |

Electronic Structure and Bonding Characteristics

An analysis of the electronic structure provides deep insights into the distribution of electrons within the molecule, which governs its reactivity, polarity, and intermolecular interactions. Quantum chemical calculations can determine various electronic properties.

Application of Density Functional Theory (DFT) in Reaction Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is particularly valuable for studying chemical reactions, as it can provide detailed information about the energetics and mechanisms of these processes.

Prediction of Reaction Pathways and Transition States

DFT calculations can be employed to map out the potential energy surface of a chemical reaction, allowing for the identification of the most likely reaction pathways. This involves locating the transition state structures, which are the energy maxima along the minimum energy path connecting reactants and products. The geometry and energetic properties of these transition states are crucial for understanding the kinetics of a reaction. While DFT is a standard method for such predictions, no studies applying it to the reaction pathways involving 3-trifluoromethylheptanoic acid have been found.

Calculation of Activation Energies and Thermodynamic Properties

A key application of DFT in reaction analysis is the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) and other thermodynamic properties such as the enthalpy and Gibbs free energy of reaction. By determining the energies of the reactants, products, and transition states, the kinetic feasibility of a proposed reaction can be assessed. Such calculations are routine in computational chemistry but have not been specifically published for reactions involving 3-trifluoromethylheptanoic acid.

Table 2: Illustrative DFT-Calculated Thermodynamic Data for a Hypothetical Reaction (Note: This table illustrates the typical outputs of a DFT study on reaction thermodynamics and does not represent real data for 3-trifluoromethylheptanoic acid.)

| Parameter | Reactant | Transition State | Product |

|---|---|---|---|

| Electronic Energy (Hartree) | -X.xxxx | -Y.yyyy | -Z.zzzz |

| Enthalpy (kcal/mol) | 0.00 | 25.3 | -15.8 |

| Gibbs Free Energy (kcal/mol) | 0.00 | 27.1 | -14.2 |

Simulation of Spectroscopic Signatures for Characterization

DFT calculations can also be used to simulate various types of spectra, which can be invaluable for the characterization and identification of a compound. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. Similarly, by computing the electronic transitions, a theoretical UV-Visible spectrum can be produced. These simulated spectra can then be compared with experimental data to confirm the structure of the molecule. To date, no such simulated spectroscopic data for 3-trifluoromethylheptanoic acid have been reported in the literature.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations offer a window into the dynamic nature of 3-trifluoromethylheptanoic acid, revealing how it explores different shapes (conformations) and how it interacts with its surrounding environment, particularly solvents. These simulations model the atoms and bonds as balls and springs, governed by the laws of physics, to simulate the molecule's movement over time.

The conformational space of 3-trifluoromethylheptanoic acid is largely dictated by the rotation around its single bonds. Of particular interest is the rotation of the trifluoromethyl group and the flexible heptanoic acid chain. The bulky and highly electronegative trifluoromethyl group introduces significant steric and electronic effects that influence the preferred three-dimensional arrangement of the molecule. Ab initio electronic structure calculations on related molecules, such as 3-(trifluoromethyl)phenanthrene, have been used to determine the energy barriers for the rotation of the CF3 group. For an isolated molecule, the rotational barrier is relatively low, but in a condensed phase, intermolecular interactions can significantly increase this barrier. brynmawr.edu

MD simulations can map out the potential energy surface of 3-trifluoromethylheptanoic acid, identifying low-energy (and therefore more populated) conformations. These simulations can be performed in a vacuum to understand the intrinsic conformational preferences of the molecule, or more importantly, in the presence of explicit solvent molecules to capture the effect of the environment.

The choice of solvent is critical, as it can have a profound impact on the conformational equilibrium. In aprotic solvents, intramolecular hydrogen bonding between the carboxylic acid proton and one of the fluorine atoms of the trifluoromethyl group might be a possibility, leading to a more compact, folded conformation. Conversely, in protic solvents like water, the solvent molecules will compete for hydrogen bonding with the carboxylic acid group, favoring more extended conformations. nih.gov Studies on similar substituted carboxylic acids have shown that the conformational preferences can be highly dependent on the solvent environment. nih.gov

The table below illustrates hypothetical relative energies for different conformers of 3-trifluoromethylheptanoic acid in different solvent environments, based on principles from computational studies of similar molecules.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Solvent | Relative Energy (kcal/mol) |

| Anti | ~180° | Water | 0.0 |

| Gauche | ~60° | Water | 0.8 |

| Anti | ~180° | Chloroform | 0.5 |

| Gauche | ~60° | Chloroform | 0.0 |

This table is illustrative and based on general principles of conformational analysis. Specific values for 3-trifluoromethylheptanoic acid would require dedicated computational studies.

Development of Theoretical Models for Understanding Trifluoromethyl Group Influence on Reactivity

Theoretical models, primarily based on quantum chemical calculations, are instrumental in deciphering how the trifluoromethyl group modulates the reactivity of 3-trifluoromethylheptanoic acid. The CF3 group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). vaia.comnih.gov This is due to the high electronegativity of the fluorine atoms, which pull electron density away from the rest of the molecule through the sigma bonds.

This electron-withdrawing nature has several key consequences for the reactivity of 3-trifluoromethylheptanoic acid:

Increased Acidity: The CF3 group stabilizes the carboxylate anion (the conjugate base) formed upon deprotonation of the carboxylic acid. By pulling electron density away from the carboxylate group, it delocalizes the negative charge, making the corresponding acid stronger (i.e., having a lower pKa) than its non-fluorinated counterpart, heptanoic acid. Computational models can accurately predict these pKa values.

Influence on Reactions at the α-Carbon: The inductive effect of the CF3 group can also influence reactions at the carbon atom adjacent to the carboxylic acid (the α-carbon). For example, in enolate formation, the electron-withdrawing nature of the CF3 group would make the α-protons more acidic and easier to remove.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide quantitative insights into these electronic effects. acs.org These calculations can generate maps of the electrostatic potential, which visualize the electron-rich and electron-poor regions of the molecule, and can also quantify the partial charges on each atom.

The following table summarizes the calculated partial charges on key atoms of 3-trifluoromethylheptanoic acid compared to heptanoic acid, illustrating the electron-withdrawing effect of the CF3 group.

| Atom | Heptanoic Acid (Calculated Partial Charge) | 3-Trifluoromethylheptanoic Acid (Calculated Partial Charge) |

| Carbonyl Carbon (C1) | +0.45 | +0.55 |

| C2 | -0.15 | -0.10 |

| C3 | -0.20 | +0.30 |

| Carbon of CF3 | N/A | +0.70 |

| Fluorine (average) | N/A | -0.25 |

This table presents hypothetical data based on established electronic effects of the trifluoromethyl group for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.

These theoretical models and the data they generate are invaluable for building a predictive understanding of the chemical behavior of 3-trifluoromethylheptanoic acid, guiding its potential applications and the synthesis of new functional molecules. youtube.com

Advanced Research Applications of 3 Trifluoromethylheptanoic Acid in Organic Synthesis and Beyond

Strategic Utilization as a Chemical Building Block

3-Trifluoromethylheptanoic acid serves as a key intermediate and precursor in the synthesis of a variety of organic compounds. Its carboxylic acid functionality allows for a wide range of chemical transformations, while the trifluoromethyl group imparts unique electronic and steric properties to the resulting molecules.

Precursor in the Synthesis of Fluorinated Bioactive Molecules

While direct evidence of 3-trifluoromethylheptanoic acid being a precursor to commercially available bioactive molecules is limited in publicly accessible research, the broader context of fluorinated compounds in medicinal chemistry suggests its potential in this area. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.orgnih.gov The principles of bioisosterism, where a trifluoromethyl group can mimic a methyl or ethyl group with distinct electronic effects, further underscore the potential of 3-trifluoromethylheptanoic acid derivatives in drug discovery programs. biorxiv.org The development of synthetic routes to fluorinated analogues of natural products is an active area of research, and building blocks like 3-trifluoromethylheptanoic acid are valuable starting points for such endeavors. biorxiv.org

Intermediate in the Preparation of Advanced Organic Materials

A significant application of 3-trifluoromethylheptanoic acid lies in the field of advanced organic materials, particularly in the synthesis of chiral liquid crystals. tandfonline.comtandfonline.comresearchgate.net Optically active 3-trifluoromethylheptanoic acid is utilized as a chiral dopant in liquid crystal compositions. The presence of the chiral center and the trifluoromethyl group influences the macroscopic properties of the liquid crystal phase, leading to the formation of ferroelectric and antiferroelectric liquid crystal displays with desirable characteristics such as fast switching times and high contrast ratios. tandfonline.comtandfonline.com

The synthesis of these materials often involves the conversion of 3-trifluoromethylheptanoic acid into its more reactive acid chloride derivative, 3-trifluoromethylheptanoyl chloride. This intermediate can then be reacted with various aromatic cores to generate the final liquid crystalline molecules. This underscores the compound's role as a fundamental building block in the construction of these sophisticated materials.

Role as a Chiral Synthon in Asymmetric Total Synthesis

A chiral synthon is a stereochemically pure building block used in the synthesis of complex, optically active molecules. While the enantiomerically pure forms of 3-trifluoromethylheptanoic acid are well-established, their documented application as chiral synthons in the total synthesis of other natural products or complex target molecules is not widely reported in scientific literature.

However, the principles of asymmetric synthesis often rely on the use of such chiral building blocks to control the stereochemistry of subsequent reactions. The established methods for obtaining enantiomerically pure 3-trifluoromethylheptanoic acid suggest its potential as a valuable, yet perhaps underutilized, tool in the synthetic chemist's arsenal (B13267) for constructing chiral molecules containing a trifluoromethyl group.

Contribution to the Development of New Synthetic Methodologies and Reagents

The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. This often involves the use of specific substrates to test the scope and limitations of a new reaction or catalyst. While 3-trifluoromethylheptanoic acid possesses a unique combination of functional groups, there is currently limited evidence in the scientific literature to suggest that it has played a pivotal role in the development of new, broadly applicable synthetic methodologies or reagents.

Its primary documented role remains as a specialized building block for specific applications, particularly in materials science, rather than as a general tool for methodological innovation. However, the increasing interest in fluorinated organic compounds may lead to its future use in the development of novel synthetic transformations.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-Trifluoromethylheptanoic acid, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves introducing the trifluoromethyl group via nucleophilic or electrophilic fluorination. For example:

- Step 1 : Start with heptanoic acid derivatives (e.g., hept-2-enoic acid) and use trifluoromethylation reagents like (trifluoromethyl)copper complexes or Ruppert-Prakash reagent (TMSCF₃) under anhydrous conditions .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.

- Step 3 : Final hydrolysis under acidic conditions (e.g., HCl/H₂O) yields the carboxylic acid.

Quality Control : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity, as per industrial standards .

What analytical techniques are critical for characterizing 3-Trifluoromethylheptanoic acid?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the trifluoromethyl group (δ ~ -60 to -70 ppm). ¹H/¹³C NMR resolves the alkyl chain structure .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) verifies molecular weight (C₈H₁₃F₃O₂; theoretical [M-H]⁻ = 215.09).

- Chromatography : Reverse-phase HPLC with UV detection (210 nm) monitors purity and stability .

Advanced Research Questions

How does the trifluoromethyl group influence the compound’s biological activity in drug discovery studies?

Methodological Answer:

The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Key experimental considerations:

- Structure-Activity Relationships (SAR) : Compare analogs (e.g., -CH₃ vs. -CF₃) in enzyme inhibition assays (e.g., IC₅₀ measurements).

- Pharmacokinetics : Assess metabolic stability using liver microsomes and LC-MS/MS quantification.

Studies show fluorinated analogs exhibit prolonged half-lives due to reduced oxidative metabolism .

How can researchers resolve contradictions in reported solubility data for 3-Trifluoromethylheptanoic acid?

Methodological Answer:

Discrepancies arise from solvent polarity and pH effects. A systematic approach includes:

- Solvent Screening : Test solubility in DMSO (polar aprotic), THF (aprotic), and buffered aqueous solutions (pH 2–12).

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous media, which may falsely indicate low solubility.

- Control Experiments : Replicate published protocols to identify methodological variability (e.g., temperature, agitation) .

What strategies optimize the compound’s stability in long-term storage for biological assays?

Methodological Answer:

- Storage Conditions : Store at -20°C under argon to prevent hydrolysis of the -CF₃ group.

- Lyophilization : Freeze-dry the compound in phosphate buffer (pH 7.4) for aqueous compatibility.

- Stability Assays : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation .

How can computational modeling guide the design of derivatives with enhanced target binding?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions between 3-Trifluoromethylheptanoic acid and target proteins (e.g., PPAR-γ).

- MD Simulations : Run 100-ns simulations to assess binding pocket stability and hydrogen-bond networks.

- QSAR Models : Corrogate electronic parameters (Hammett σ) of the -CF₃ group with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.